2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one
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Overview
Description
2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the pyran-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy and dimethyl groups: These groups can be added via methylation reactions using reagents like methyl iodide.
Attachment of the oxolan-2-yl group: This step may involve the use of protecting groups and subsequent deprotection to ensure the correct positioning of the functional groups.
Formation of the hepta-2,4,6-trienylidene side chain: This can be synthesized through a series of aldol condensations and subsequent dehydration reactions.
Final assembly: The various fragments are then combined under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one exerts its effects depends on its interactions with molecular targets. These interactions can involve:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene expression modulation: The compound could influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3,5-dimethyl-4H-pyran-4-one: Lacks the complex side chains but shares the pyran-4-one core.
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene derivatives: Share the hepta-2,4,6-trienylidene side chain but differ in other structural aspects.
Uniqueness
The uniqueness of 2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one lies in its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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